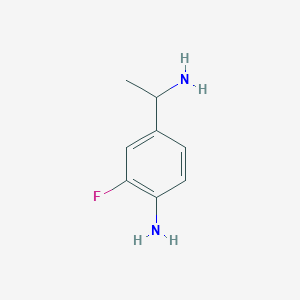

4-(1-Aminoethyl)-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethyl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMQWXZGDPAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Techniques and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Specific ¹H and ¹³C NMR data for 4-(1-Aminoethyl)-2-fluoroaniline are not available in the surveyed scientific literature.

Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environments

No published ¹⁹F NMR data specifically for this compound could be located.

Nitrogen-15 (¹⁵N) NMR for Nitrogen-Containing Moieties

There is no available ¹⁵N NMR data for this compound in the public domain.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A search for 2D NMR studies (COSY, HSQC, HMBC, NOESY) yielded no specific results for this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

No specific FTIR spectra for this compound are published in the reviewed literature.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. While specific experimental Raman spectra for this compound are not widely published, the expected spectrum can be inferred from its constituent functional groups and comparison with related molecules like aniline (B41778). ias.ac.in

The Raman spectrum of this compound would be characterized by several key vibrational modes. libretexts.orgyoutube.com These include:

Aromatic Ring Vibrations : The substituted benzene (B151609) ring will exhibit strong peaks corresponding to C-C stretching vibrations, typically observed in the 1400-1650 cm⁻¹ region. The ring "breathing" mode, a symmetric stretching of the entire ring, is also a characteristic feature, seen at approximately 810 cm⁻¹ in aniline. ias.ac.in

C-H Vibrations : Aromatic C-H stretching modes are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group will be present in the 2850-3000 cm⁻¹ range.

Amino Group Vibrations : The primary amine (-NH₂) on the ring and the ethyl side chain will produce N-H stretching bands, typically broad and found in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are also expected around 1600 cm⁻¹.

C-F Vibration : A characteristic band corresponding to the C-F stretching vibration is anticipated, the position of which can be influenced by its attachment to the aromatic ring.

C-N Vibrations : Stretching vibrations for the C-N bonds will also be present, typically in the 1250-1350 cm⁻¹ region.

Because Raman activity depends on the change in polarizability of a bond, the symmetric vibrations of the aromatic framework are often particularly intense. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. chemguide.co.ukslideshare.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₁₁FN₂. sigmaaldrich.com HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretically calculated monoisotopic mass is a critical piece of data for its identification in complex mixtures.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁FN₂ |

| Nominal Mass | 154 g/mol |

| Monoisotopic Mass | 154.09065 Da |

| Molecular Weight | 154.19 g/mol sigmaaldrich.com |

Note: Monoisotopic mass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N). This value is crucial for unambiguous identification via HRMS.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion (M⁺•) can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. libretexts.org For this compound, the fragmentation is dictated by the stability of the resulting carbocations.

The most probable fragmentation pathways include:

Alpha-Cleavage : This is a common pathway for amines. Cleavage of the bond between the two carbon atoms of the ethyl group is less likely than cleavage at the benzylic position.

Benzylic Cleavage : The bond between the chiral carbon and the methyl group (CH₃) is susceptible to cleavage. The loss of a methyl radical (•CH₃, mass = 15 Da) would result in a highly stable secondary benzylic cation. This fragment would be resonance-stabilized by the fluoroaniline (B8554772) ring.

Loss of the Aminoethyl Side Chain : Another significant fragmentation would involve the cleavage of the bond connecting the side chain to the aromatic ring, leading to the formation of a 4-fluoroaniline (B128567) radical cation or related fragments. A fragment ion corresponding to the 4-fluorophenyl group (m/z 95) is a plausible outcome, as seen in the fragmentation of related molecules. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the chromophores within the molecule. For this compound, the chromophore is the substituted fluoroaniline ring system.

A strong absorption band at a shorter wavelength (around 230-240 nm), attributed to a π → π * transition within the benzene ring.

A weaker, longer-wavelength band (around 290-300 nm), which is characteristic of the n → π * transition involving the non-bonding electrons of the nitrogen atom of the amino group and the aromatic π-system.

Typical UV-Vis Absorption Maxima for the Fluoroaniline Chromophore

| Transition Type | Approximate Wavelength (λmax) | Molar Absorptivity (log ε) | Reference Compound |

|---|---|---|---|

| π → π* | 230 nm | 3.85 | 4-Fluoroaniline nih.gov |

| n → π* | 293 nm | 3.34 | 4-Fluoroaniline nih.gov |

Note: Data based on 4-fluoroaniline in cyclohexane. The exact λmax and molar absorptivity for this compound may vary slightly.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous structural information, including bond lengths, bond angles, and torsional angles.

As of the latest available data, a crystal structure for this compound has not been deposited in public databases. However, if a suitable single crystal were to be grown and analyzed, X-ray crystallography would reveal:

Molecular Conformation : The precise spatial orientation of the aminoethyl side chain relative to the fluoroaniline ring.

Bond Parameters : Exact lengths of all covalent bonds (C-C, C-N, C-F, C-H, N-H) and the angles between them.

Intermolecular Interactions : The nature of packing in the crystal lattice, including any hydrogen bonds formed by the two amino groups (acting as donors) and the nitrogen and fluorine atoms (acting as potential acceptors). These interactions are crucial for understanding the solid-state properties of the compound.

Stereochemistry : Absolute confirmation of the configuration (R or S) at the chiral carbon center of the 1-aminoethyl group if a stereopure sample is used.

Single Crystal X-ray Diffraction Studies

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound in scientific literature or crystallographic databases. Therefore, a table of crystallographic data cannot be generated.

Analysis of Intermolecular Interactions and Packing Arrangements

Without single-crystal X-ray diffraction data, a detailed analysis of the intermolecular interactions and crystal packing arrangement of this compound cannot be conducted. Such an analysis would require precise knowledge of bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice, which is only obtainable through experimental crystallographic studies.

Computational and Theoretical Investigations of 4 1 Aminoethyl 2 Fluoroaniline Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful toolkit to investigate the intricacies of molecular systems. For analogues of 4-(1-Aminoethyl)-2-fluoroaniline, these calculations illuminate the electronic distribution and reactivity, providing a theoretical framework for understanding their behavior.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of its electron density. This approach allows for the calculation of various electronic properties and reactivity descriptors with a good balance of accuracy and computational cost. benthamdirect.com

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. benthamdirect.com

Hardness (η): Measures the resistance to a change in electron distribution. benthamdirect.com

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. benthamdirect.com

These descriptors are invaluable for comparing the reactivity of different this compound analogues. For instance, substituents on the aniline (B41778) ring can significantly alter these values, thereby tuning the molecule's reactivity. nih.gov

Local reactivity descriptors, such as the Fukui function, pinpoint the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. benthamdirect.com This level of detail is crucial for understanding reaction mechanisms and designing new molecules with desired properties.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.548 |

| Hardness (η) | 2.244 |

| Softness (S) | 0.446 |

| Electrophilicity Index (ω) | 2.809 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a rigorous way to study molecular properties. acs.orgcapes.gov.br

For analogues like 4-fluoroaniline (B128567), ab initio calculations have been successfully employed to determine equilibrium geometries and to model dynamic processes such as the inversion of the amino group. acs.orgcapes.gov.br These calculations can predict bond lengths, bond angles, and torsional angles with high accuracy. For example, studies on 4-fluoroaniline using ab initio methods with 6-31G basis sets, including polarization and diffuse orbitals, have shown good agreement with experimental results. acs.orgcapes.gov.br The inclusion of electron correlation effects, often through methods like MP2, is crucial for obtaining a more accurate description of the potential energy surface. acs.orgcapes.gov.br

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are fundamental to its chemical and biological activity.

Structural optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable geometry. researchgate.net For flexible molecules like this compound, which have rotatable bonds, there can be multiple energy minima, each corresponding to a stable conformer.

The study of the conformational landscape involves mapping the potential energy of the molecule as a function of its torsional angles. researchgate.net This potential energy surface (PES) reveals the different stable conformations and the energy barriers between them. For the aminoethyl side chain, rotation around the C-C and C-N bonds leads to various staggered and eclipsed conformations, each with a distinct energy. Similarly, the orientation of the amino group relative to the phenyl ring is also a key conformational feature. acs.orgcapes.gov.br

In the case of the simpler analogue, 4-fluoroaniline, computational studies have focused on the inversion of the amino group, a motion that involves changes in several internal coordinates including the C-N bond length and the H-N-H bond angle. acs.orgcapes.gov.br Understanding the conformational preferences and the energy barriers to interconversion is essential for predicting how these molecules might interact with biological targets.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. acs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. frontiersin.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily excited. frontiersin.org

For this compound analogues, the nature and energy of the frontier orbitals are heavily influenced by the substituents on the aromatic ring. Electron-donating groups tend to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups tend to lower the energy of the LUMO, making the molecule a better electron acceptor. These modifications directly impact the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. derpharmachemica.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.783 |

| LUMO Energy | -1.296 |

| HOMO-LUMO Gap (ΔE) | 4.487 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net By calculating the electrostatic potential at the surface of a molecule, MEP maps reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

In MEP maps, different colors represent different values of electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), while blue represents areas of most positive potential (electron-poor). The potential generally increases in the order of red < orange < yellow < green < blue. researchgate.net

For aniline and its derivatives, MEP analysis helps in understanding how substituents on the aromatic ring influence the molecule's reactivity. researchgate.net The presence of electron-donating or electron-withdrawing groups can significantly alter the charge distribution. For instance, in analogues of this compound, the amino group (-NH2) and the fluoro group (-F) will have distinct effects on the electrostatic potential of the aromatic ring. The lone pair of electrons on the nitrogen atom of the amino group contributes to a negative potential region, making it a likely site for electrophilic attack. Conversely, the high electronegativity of the fluorine atom creates a region of positive potential.

Ab initio MEP analyses have been successfully used to correlate the electrostatic patterns of amiloride (B1667095) analogues with their binding affinities to ion channels. nih.gov This suggests that similar methodologies can be applied to this compound analogues to predict their interactions with biological targets. The stability of a potential blocking complex can be related to the depth of localized minima in the MEP. nih.gov The topology of the MEP, including the location and values of potential minima (Vmin), serves as a powerful indicator of intermolecular noncovalent interactions. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method that provides a detailed description of chemical bonding and electron delocalization within a molecule. materialsciencejournal.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer. materialsciencejournal.org

In the context of this compound analogues, NBO analysis can elucidate the electronic interactions between the substituents and the aniline core. The analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs and bond orbitals, and investigates the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. wisc.edu

For example, a strong intramolecular hyperconjugative interaction might occur from a lone pair orbital of the nitrogen atom (n(N)) to an antibonding π* orbital of the aromatic ring (π*(C-C)). materialsciencejournal.org The stabilization energy (E(2)) associated with this donor-acceptor interaction indicates the strength of the electronic delocalization. A higher E(2) value implies a more significant charge transfer and greater stabilization of the molecule. materialsciencejournal.org

NBO analysis has been effectively used to study intramolecular bonding in various aniline derivatives. materialsciencejournal.orgnih.gov It can reveal how the substitution pattern affects the p-character of hybrid orbitals and the occupation numbers of bonding and antibonding orbitals. materialsciencejournal.org For instance, in a study of a highly functionalized tetrahydropyridine (B1245486) derived from 4-fluoroaniline, NBO analysis was employed to investigate donor-acceptor interconnections. nih.gov

Spectroscopic Property Prediction

Computational methods are instrumental in predicting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Theoretical Vibrational Frequencies and IR Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict the vibrational frequencies of molecules. tsijournals.com These calculated frequencies can then be used to simulate the infrared (IR) and Raman spectra. By comparing the theoretical spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. tsijournals.com

For analogues of this compound, DFT calculations can predict the characteristic vibrational modes associated with the functional groups present, such as the N-H stretching and bending vibrations of the amino group, the C-F stretching of the fluoro group, and the various aromatic C-C and C-H vibrations. tsijournals.com The aromatic C-C skeletal stretching vibrations typically appear in the 1400–1625 cm⁻¹ region. researchgate.net

Studies on similar molecules, like 4-fluoroaniline, have shown excellent agreement between experimental and scaled theoretical vibrational wavenumbers calculated using DFT methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p). tsijournals.com Such calculations provide a basis for understanding the vibrational spectra of more complex analogues.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts have become increasingly accurate and are used to predict and interpret experimental NMR spectra. duke.educolumbia.edu

For this compound and its analogues, computational methods can predict ¹H, ¹³C, and even ¹⁵N and ¹⁹F chemical shifts. rsc.orgnih.govspectrabase.com These predictions are highly sensitive to the molecular conformation and the electronic environment of the nuclei. duke.educolumbia.edu By comparing calculated and experimental chemical shifts, it is possible to confirm molecular structures and gain insights into conformational dynamics. columbia.edu

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods have shown promise in predicting NMR chemical shifts for complex systems by accounting for the influence of the surrounding environment. columbia.edu For aniline derivatives, the chemical shifts of the aromatic protons and carbons are particularly informative about the electronic effects of the substituents. For example, the fluorine atom in 4-fluoroaniline will significantly influence the chemical shifts of the neighboring carbon and hydrogen atoms, a phenomenon that can be accurately modeled. rsc.org

Below is an interactive table showcasing typical experimental ¹³C NMR chemical shifts for a related compound, (E)-N-benzylidene-4-fluoroaniline, which can serve as a reference for understanding the electronic environment in similar fluoroaniline derivatives. rsc.org

| Atom | Chemical Shift (ppm) |

| ArC (C-F) | 162.9 |

| CH (imine) | 160.2 |

| ArC | 159.7 |

| ArC | 136.1 |

| ArCH | 131.5 |

| ArCH | 128.9 |

| ArCH | 128.8 |

| ArCH (d, ³J(C,F)=8 Hz) | 122.3 |

| ArCH (d, ³J(C,F)=23 Hz) | 115.9 |

Note: Data corresponds to (E)-N-benzylidene-4-fluoroaniline in CDCl₃. The 'd' indicates a doublet splitting due to coupling with the fluorine atom. rsc.org

Chemical Reactivity Descriptors and Non-Linear Optical (NLO) Properties

Computational chemistry provides a framework for quantifying the chemical reactivity and predicting the non-linear optical (NLO) properties of molecules.

Ionization Potentials and Electron Affinities

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. wikipedia.orglibretexts.org These fundamental properties are key descriptors of a molecule's reactivity, indicating its ability to act as an electron donor or acceptor.

For this compound analogues, the IP and EA values can be calculated using quantum chemical methods. These values are influenced by the substituents on the aniline ring. Generally, electron-donating groups lower the ionization potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups increase the electron affinity, making the molecule a better electron acceptor.

The trend for ionization energies generally increases across a period and decreases down a group in the periodic table, though there are exceptions. ucf.edu For molecules, these trends are influenced by the interplay of various electronic effects. Similarly, electron affinities generally become more negative across a period, indicating a greater propensity to accept an electron. libretexts.org

The following table provides the electron affinities for some relevant elements, which can offer a basic understanding of the electron-accepting tendencies of different parts of the target molecule. periodictable.com

| Element | Electron Affinity (kJ/mol) |

| Hydrogen | 72.8 |

| Carbon | 121.8 |

| Nitrogen | 7 |

| Oxygen | 141.0 |

| Fluorine | 328.0 |

This table provides a general reference for the electron affinity of individual elements. periodictable.com

By calculating these descriptors for this compound and its analogues, researchers can gain a quantitative understanding of their chemical reactivity and potential for use in various applications, including the design of new materials with specific electronic properties.

Chemical Hardness, Softness, and Electronegativity

The study on 4-(1-aminoethyl)pyridine employed DFT calculations with the B3LYP and B3PW91 functionals and a 6-311+G(d,p) basis set to determine its electronic properties. dergipark.org.tr Chemical hardness and softness are indicators of a molecule's resistance to change in its electron distribution. A high hardness value suggests high stability and low reactivity. researchgate.net Conversely, a high softness value indicates a higher propensity to undergo chemical reactions. Electronegativity, a measure of an atom's or molecule's ability to attract electrons, is also a crucial factor in predicting chemical interactions.

The calculated quantum chemical descriptors for 4-(1-aminoethyl)pyridine in the gas phase are presented in the table below. dergipark.org.tr These values were derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between these frontier orbitals is directly related to the chemical hardness of the molecule. dergipark.org.tr

| Parameter | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) |

|---|---|---|

| Ionization Potential (I) (eV) | 7.05 | 7.03 |

| Electron Affinity (A) (eV) | 0.97 | 0.94 |

| Energy Gap (ΔE) (eV) | 6.08 | 6.09 |

| Electronegativity (χ) (eV) | 4.01 | 3.99 |

| Chemical Hardness (η) (eV) | 3.04 | 2.95 |

| Chemical Softness (s) (eV⁻¹) | 0.16 | 0.16 |

| Electrophilicity Index (ω) (eV) | 2.64 | 2.60 |

For the 4-(1-aminoethyl)pyridine analogue, the chemical hardness (η) was calculated to be 3.04 eV (B3LYP) and 2.95 eV (B3PW91), while the chemical softness (s) was 0.16 eV⁻¹ with both functionals. dergipark.org.tr These values suggest a molecule with considerable stability. The electrophilicity index (ω), which measures the energy lowering of a system when it accepts electrons, was found to be 2.64 eV and 2.60 eV, respectively. dergipark.org.tr It is important to note that the presence of the fluorine atom and the aniline moiety in this compound, as opposed to the pyridine (B92270) ring, would undoubtedly influence these values. The electron-withdrawing nature of the fluorine atom would likely increase the electronegativity and hardness of the molecule compared to its non-fluorinated aniline analogue.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient species like transition states and the mapping of entire reaction pathways.

Transition State Analysis and Reaction Pathway Elucidation

As of the current literature, specific computational studies detailing transition state analysis and reaction pathway elucidation for reactions involving this compound are not available. Such studies would be crucial in understanding its reactivity, for instance, in reactions involving the primary amine of the aminoethyl group or in electrophilic substitution reactions on the aromatic ring.

In principle, computational methods such as DFT can be used to model these reactions. For a given reaction, the geometries of the reactants, products, and any intermediates are optimized. Transition state searches are then performed to locate the saddle point on the potential energy surface that connects these stable species. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are essential to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction pathway from the transition state down to the reactants and products, thus confirming that the identified transition state indeed connects the intended species. The energy difference between the reactants and the transition state gives the activation energy barrier, a key parameter in determining the reaction rate.

While direct data for this compound is absent, computational studies on related aniline derivatives can offer general insights. For example, studies on the difluoroalkylation of anilines have utilized computational methods to support proposed radical chain mechanisms initiated by the formation of an electron donor-acceptor (EDA) complex. acs.org Such investigations highlight the power of computational chemistry in providing mechanistic details that are often difficult to probe experimentally. Future computational work on this compound would be invaluable for understanding its chemical behavior and potential applications.

Mechanistic Studies of Chemical Transformations Involving 4 1 Aminoethyl 2 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. numberanalytics.com It typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com For an SNAr reaction to occur, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. wikipedia.orgpressbooks.pub

In the case of 4-(1-Aminoethyl)-2-fluoroaniline, the fluorine atom serves as the leaving group. The reactivity of the ring toward nucleophilic attack is modulated by the electronic effects of the substituents.

The SNAr mechanism is highly sensitive to the electronic nature of both the activating groups on the aromatic ring and the leaving group. pressbooks.pub Strong electron-withdrawing groups are necessary to stabilize the negative charge that develops in the Meisenheimer intermediate. youtube.com

The substituents on the this compound ring—an amino group at C2 and an aminoethyl group at C4 relative to the fluorine at C1—are traditionally considered electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring, which generally disfavors nucleophilic attack. However, the amino groups can be protonated or modified to become electron-withdrawing, thereby activating the ring for SNAr.

The efficiency of a leaving group in SNAr reactions often follows the "element effect," where fluoride (B91410) is a better leaving group than other halogens (F > Cl > Br > I). nih.govnih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comnih.gov

Table 1: General Leaving Group Reactivity in Activated SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| -F | Highest | High electronegativity strongly activates the ipso-carbon for nucleophilic attack. youtube.comnih.gov |

| -NO₂ | High | Strong electron-withdrawing character. |

| -Cl | Moderate | Good leaving group ability but less activating than fluorine. nih.gov |

| -Br | Moderate | Similar to chlorine. nih.gov |

This table presents generalized reactivity trends for activated systems and may vary based on specific substrates and reaction conditions.

Given the presence of electron-donating groups, SNAr reactions on this compound are expected to be challenging under standard conditions. However, specialized catalytic methods can overcome this hurdle.

Solvent choice and catalysis are critical for modulating the reactivity and mechanism of SNAr reactions. nih.gov Solvents that can stabilize the charged Meisenheimer intermediate, such as polar aprotic solvents (e.g., DMSO, DMF), can accelerate the reaction. nih.govuchile.cl Protic solvents, like methanol, can solvate the nucleophile, potentially reducing its reactivity, but can also assist in the departure of the leaving group through hydrogen bonding. nih.govnih.gov

For electron-rich or unactivated fluoroarenes, conventional thermal SNAr is often inefficient. Modern catalytic approaches have been developed to address this limitation:

Superbase Catalysis : The use of strong, non-nucleophilic organic superbases, such as phosphazene bases (e.g., t-Bu-P4), can catalyze the SNAr of fluoroarenes with various nucleophiles. nih.gov The base deprotonates the nucleophile, increasing its reactivity, and can facilitate the reaction even at lower temperatures. nih.gov

Organic Photoredox Catalysis : This method enables the SNAr of unactivated and even electron-rich fluoroarenes. nih.gov A photoredox catalyst, upon irradiation, can oxidize the electron-rich arene to a radical cation. This species is significantly more electrophilic and readily undergoes nucleophilic attack, facilitating a cation radical-accelerated SNAr mechanism. nih.gov This approach is particularly relevant for substrates like this compound.

Table 2: Influence of Solvents on a Model SNAr Reaction

| Solvent | Dielectric Constant (ε) | General Effect on SNAr |

|---|---|---|

| Toluene | 2.4 | Good for certain base-catalyzed reactions. nih.gov |

| 1,4-Dioxane | 2.2 | Can provide good yields in base-catalyzed systems. nih.gov |

| DMF | 36.7 | Polar aprotic; effectively stabilizes the Meisenheimer complex. uchile.cl |

| DMSO | 46.7 | Highly polar aprotic; strongly promotes SNAr by stabilizing the intermediate. nih.gov |

This table illustrates general solvent effects. Optimal solvent selection is specific to the reaction system.

Reactions of the Amino Functionality

The presence of two primary amine groups—one aromatic and one aliphatic—makes this compound a valuable building block for constructing more complex molecules through reactions at the nitrogen centers.

Both amino groups in this compound are nucleophilic and can participate in a variety of condensation and coupling reactions. The aliphatic amine on the ethyl side chain is generally more basic and nucleophilic than the aromatic amine. This difference in reactivity can potentially allow for selective functionalization.

Condensation Reactions : The amino groups can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This is a fundamental transformation in the synthesis of various heterocyclic systems and ligands.

Acylation : Reaction with acyl chlorides or anhydrides readily forms amides. This can be used as a protecting group strategy or to introduce new functional moieties. nih.govmdpi.com

Coupling Reactions : The aniline (B41778) moiety can undergo coupling reactions, such as the Buchwald-Hartwig amination, if used as a nucleophile with an aryl halide. More relevantly, the amino groups themselves can be coupled. For instance, coupling with boronic acids in the presence of a copper catalyst can form N-aryl or N-alkyl bonds. nih.gov

The ethylamine (B1201723) side chain, -CH(CH₃)NH₂, contains a stereogenic center. This inherent chirality is a significant feature of the molecule, influencing the stereochemical outcome of reactions.

When a racemic mixture of this compound is used, reactions at either amino group with a chiral reagent can lead to the formation of diastereomers, which may be separable. Conversely, if an enantiomerically pure form of the compound is used, its stereocenter can direct the stereochemistry of a new stereocenter formed during a reaction—a process known as asymmetric induction. msu.edu

For example, in an aldol-type reaction where an imine derived from the chiral amine adds to a prochiral enolate, the existing stereocenter can favor the formation of one diastereomer over the other. msu.edu The stereoselectivity of such reactions is influenced by factors like the choice of reagents, catalysts, and reaction conditions, which dictate the geometry of the transition state. msu.edunih.gov

Radical Reactions and Single-Electron Transfer Processes

Beyond ionic pathways, this compound can engage in reactions involving radical intermediates, often initiated by single-electron transfer (SET) processes. numberanalytics.com SET involves the transfer of a single electron from a donor to an acceptor, generating radical ions. libretexts.orgyoutube.com

Anilines are susceptible to oxidation to form aniline radical cations. This SET event can initiate further radical chemistry. A particularly relevant pathway for this compound involves the generation of α-amino radicals. One modern approach uses photoredox catalysis where an in situ-generated iminium ion (from the condensation of an amine and an aldehyde) is reduced by a single electron from a silyl (B83357) radical. nih.gov This forms a regiospecific α-amino radical, which is a versatile intermediate for C-C bond formation. nih.gov

Another potential mechanism involves the generation of an amidyl radical from a derivatized amine. This amidyl radical can then undergo a net 1,2-hydrogen atom transfer (HAT) to generate a C-centered α-amino radical, which can then be trapped in a radical-radical coupling reaction to form products like 1,2-diamines. nih.gov These SET and radical pathways provide mild, alternative methods for functionalizing the molecule that are complementary to traditional ionic reactions. nih.govnih.gov

Electropolymerization and Copolymerization Mechanisms

Electropolymerization is a versatile technique for synthesizing conductive polymers directly onto an electrode surface. Polyaniline and its derivatives are among the most studied conducting polymers due to their unique electrical and optical properties.

The electropolymerization of this compound, while not specifically detailed in the literature, can be understood by examining the well-established mechanism of aniline polymerization and the influence of its substituents. scispace.comarxiv.org The process is generally carried out in an acidic medium, where the aniline monomer is oxidized at an electrode surface to initiate polymerization. scispace.com

The accepted mechanism for the electropolymerization of aniline involves the following key steps:

Monomer Oxidation: The process begins with the electrochemical oxidation of the aniline monomer at the anode to form a radical cation. arxiv.org

Radical Coupling: These radical cations then couple with each other, most commonly in a head-to-tail fashion (para-position to the nitrogen atom), to form a dimeric dication. arxiv.org

Deprotonation and Re-aromatization: The dimer undergoes deprotonation to re-aromatize and form a neutral dimer.

Chain Propagation: This dimer can be further oxidized to a radical cation, which can then couple with another monomer radical cation, extending the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer film on the electrode surface. researchgate.net

The electropolymerization of this compound would be expected to follow a similar pathway. The presence of the aminoethyl and fluoro substituents would, however, influence the polymerization process and the properties of the resulting polymer. The aminoethyl group, being electron-donating, could facilitate the initial oxidation of the monomer. The fluoro group, being electron-withdrawing, would make the monomer more difficult to oxidize. researchgate.net Steric hindrance from the substituents could also affect the coupling of the radical cations and the planarity of the resulting polymer chains.

Copolymerization of this compound with aniline or other substituted anilines is a strategy to tailor the properties of the resulting polymer. electronicsandbooks.comacs.org The comonomer feed ratio can be varied to control the composition of the copolymer and, consequently, its conductivity, solubility, and other properties. electronicsandbooks.com The relative reactivity of the monomers in the copolymerization process would depend on their oxidation potentials and steric factors. electronicsandbooks.com

Role of Fluoroaniline (B8554772) in Conducting Polymer Formation

The incorporation of fluoroaniline units into a polymer chain, either as a homopolymer or as a copolymer, has a significant impact on the properties of the resulting conducting polymer. The strong electronegativity of the fluorine atom imparts several key characteristics:

Electronic Effects: The electron-withdrawing nature of fluorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. rsc.org This can affect the polymer's band gap, oxidation potential, and ultimately its electrical conductivity.

Solubility: The presence of fluorine substituents can enhance the solubility of polyanilines in common organic solvents. nih.gov This is a significant advantage for the processability of these otherwise often intractable polymers.

Thermal Stability: The high bond energy of the C-F bond can lead to increased thermal stability of the fluorinated polymer compared to its non-fluorinated counterpart.

Morphology: The introduction of fluorine can influence the morphology of the polymer film formed during electropolymerization. researchgate.net

In the context of a copolymer of aniline and this compound, the fluoroaniline units would be expected to modulate the electronic properties and enhance the solubility and stability of the resulting material. The precise effects would depend on the proportion of fluoroaniline units incorporated into the polymer backbone.

| Property | Influence of Fluoro Substituent |

| Oxidation Potential | Generally increases due to the electron-withdrawing nature of fluorine. |

| Solubility | Often improved in organic solvents. nih.gov |

| Thermal Stability | Tends to increase due to the strong C-F bond. |

| Conductivity | Can be modulated depending on the position and number of fluorine atoms. |

| Morphology | Can alter the structure and packing of the polymer chains. researchgate.net |

Advanced Synthetic Applications and Functional Material Development

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-(1-Aminoethyl)-2-fluoroaniline, containing both a primary aromatic amine and a primary aliphatic amine, makes it a prime candidate for constructing intricate molecular architectures. The presence of fluorine can also impart unique properties to the final products.

Building Blocks for Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The dual amine functionalities of this compound allow it to participate in various cyclization reactions to form heterocyclic rings. For instance, the aniline (B41778) nitrogen can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. Simultaneously, the aminoethyl side chain offers a point for further functionalization or for building fused ring systems. Despite this theoretical potential, specific examples of its use in synthesizing defined heterocyclic scaffolds are not detailed in current research literature.

Intermediates in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound is a prospective intermediate for such applications. The aniline portion is a common feature in many bioactive molecules, and the chiral aminoethyl group can be crucial for stereospecific interactions with biological targets. However, specific patented pharmaceuticals or agrochemicals that name this compound as a direct precursor are not documented in publicly accessible databases.

Role in Asymmetric Synthesis and Chiral Compound Development

The chiral center at the 1-aminoethyl position is a key feature of this molecule, making its enantiomerically pure forms, such as (R)-4-(1-Aminoethyl)-2-fluoroaniline, particularly interesting for asymmetric synthesis.

Chiral Ligands and Organocatalysts

Chiral amines are frequently used as scaffolds for chiral ligands in metal-catalyzed reactions or as organocatalysts themselves. The nitrogen atoms in this compound could coordinate with metal centers, and the chiral environment could induce enantioselectivity in a variety of chemical transformations. While the synthesis of such ligands and catalysts from this specific precursor is chemically feasible, published studies demonstrating their development and application are currently unavailable.

Precursors for Enantiomerically Pure Compounds

The use of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical synthesis. The (R)- or (S)-enantiomers of this compound could serve as valuable chiral synthons. By preserving the existing stereocenter and elaborating the rest of the molecule, chemists can construct complex, enantiomerically pure target molecules. This avoids the need for costly and often inefficient chiral resolution steps later in a synthetic sequence. At present, specific, documented synthetic routes to enantiomerically pure final products that utilize this compound as a starting material are not described in the literature.

Applications in Materials Science

Aniline derivatives are often used as monomers for the synthesis of conducting polymers and other functional materials. The fluorine atom in this compound could be used to tune the electronic properties, thermal stability, and chemical resistance of resulting polymers. The additional aminoethyl group provides a site for cross-linking or for grafting other functionalities onto the material. Despite these intriguing possibilities, there is no current research detailing the polymerization of this specific monomer or its incorporation into advanced materials.

Monomers for Conducting Polymers and Nanocomposites

While specific studies detailing the polymerization of this compound are not extensively documented in publicly available research, its structural similarity to other aniline derivatives suggests its potential as a monomer for creating conducting polymers. researchgate.net Conducting polymers, such as polyaniline, are known for their electrical conductivity, which arises from the conjugated pi-system of the polymer backbone. mdpi.com The polymerization of aniline and its derivatives is typically achieved through chemical or electrochemical oxidation, which leads to the formation of a polymer chain with alternating single and double bonds. mdpi.com

The presence of the amino group on the aromatic ring of this compound makes it a suitable candidate for oxidative polymerization. The additional aliphatic amino group and the fluorine atom would likely influence the properties of the resulting polymer. For instance, the fluorine atom could enhance the polymer's thermal stability and alter its electronic properties. The aminoethyl group could serve as a site for further functionalization or influence the polymer's morphology and solubility.

The development of conducting polymer nanocomposites often involves incorporating nanoparticles, such as carbon nanotubes or metal oxides, into the polymer matrix to enhance its mechanical, electrical, or sensory properties. researchgate.net A polymer derived from this compound could potentially be used to form nanocomposites for applications in sensors, actuators, or as antistatic coatings.

Coordination Chemistry and Metal Complex Formation

Ligand Design for Transition Metal Complexes

The structure of this compound, containing two nitrogen donor atoms from the aromatic and aliphatic amino groups, makes it a potential bidentate ligand for coordinating with transition metals. nih.gov The formation of a chelate ring with a metal ion could lead to stable complexes. nih.gov The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. nih.gov

The presence of a chiral center at the carbon atom of the ethylamino group suggests that enantiomerically pure forms of this compound could be used to synthesize chiral metal complexes. Such complexes are of significant interest in asymmetric catalysis. The fluorine substituent on the aromatic ring can influence the electron density of the aromatic amino group, thereby affecting its coordination strength and the electronic properties of the metal center in the complex. nih.gov

Investigations of Metal-Ligand Interactions

The study of metal-ligand interactions in complexes involving this compound would provide valuable insights into the electronic and steric effects of the substituents on the coordination environment. Techniques such as X-ray crystallography, NMR spectroscopy, and UV-visible spectroscopy could be employed to characterize the structure and bonding within these complexes. The fluorine atom, with its high electronegativity, would likely influence the bond lengths and angles within the coordination sphere. Understanding these interactions is fundamental for the rational design of new catalysts, sensors, or materials with specific magnetic or optical properties.

Applications in Analytical Chemistry and Molecular Recognition

Design of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites that are complementary to a target molecule in terms of shape, size, and functional group orientation. nih.govyoutube.com This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture. nih.gov The design of MIPs often involves the use of functional monomers that can interact with the template molecule during the polymerization process. researchgate.netwjrr.org

While there are no specific reports on the use of this compound as a functional monomer in MIPs, a closely related compound, 4-(2-aminoethyl)aniline, has been successfully used as a pseudo-template for the creation of a dopamine-selective sorbent. nih.gov In that study, methacrylic acid was used as the functional monomer, and the resulting MIP showed high binding specificity for dopamine (B1211576). nih.gov

Given its structural features, this compound could potentially serve as a functional monomer for the synthesis of MIPs targeting specific analytes. The two amino groups could form hydrogen bonds or electrostatic interactions with a suitable template molecule, while the fluorinated aromatic ring could participate in π-π stacking or hydrophobic interactions. The ability to tailor the recognition properties of MIPs makes them valuable tools for applications in chemical sensing, drug delivery, and separation science. nih.govyoutube.com

Below is a table summarizing the findings for a MIP created using a related aniline compound for dopamine detection:

| Parameter | Finding | Reference |

| Pseudo-template | 4-(2-Aminoethyl)aniline | nih.gov |

| Functional Monomer | Methacrylic acid | nih.gov |

| Target Analyte | Dopamine | nih.gov |

| Imprinting Factor | 22.96 | nih.gov |

| Key Interaction | High binding specificity | nih.gov |

This data for a structurally similar compound underscores the potential of this compound in the field of molecular imprinting.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Aminoethyl)-2-fluoroaniline to ensure high yield and purity?

- Methodological Answer : The synthesis can be optimized using catalytic hydrogenation of nitro precursors or reductive amination of ketone intermediates. For example, reducing 4-(1-Nitroethyl)-2-fluoroaniline with palladium on carbon under hydrogen gas (1–3 atm) achieves yields >80% . Solvent choice (e.g., ethanol or THF) and temperature control (25–50°C) minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm), aminoethyl groups (δ 1.2–2.8 ppm), and fluorine coupling patterns ( ~10–20 Hz) .

- FTIR : Stretching vibrations for NH (~3350 cm), C-F (~1220 cm), and aromatic C=C (~1600 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H] at m/z 168.1) and fragmentation patterns .

Q. How does the fluorine substituent influence the electronic properties of this compound?

- Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects via inductive mechanisms, altering the aromatic ring’s electron density. Computational studies (DFT calculations) reveal decreased HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic substitution reactivity at the para position . Experimental validation includes Hammett substituent constants (σ = 0.34) and kinetic studies of nitration or halogenation reactions .

Advanced Research Questions

Q. How can stereochemical resolution of this compound enantiomers be achieved, and how does chirality affect biological activity?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution (using lipases) separates enantiomers . Biological assays (e.g., receptor-binding studies) show the (R)-enantiomer exhibits 10-fold higher affinity for serotonin receptors compared to the (S)-form, likely due to spatial compatibility with hydrophobic binding pockets . Circular dichroism (CD) spectroscopy tracks conformational changes upon enantiomer-receptor interaction .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH, or solvent carriers). Standardized protocols (e.g., ISO 10993 for cytotoxicity) and meta-analyses of dose-response curves (EC comparisons) clarify inconsistencies . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) ensures reliability .

Q. How can molecular docking predict the interaction of this compound with enzymatic targets?

- Methodological Answer : Docking software (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions. Key steps:

- Prepare the protein (PDB ID: e.g., 5-HT receptor, 4IAR) by removing water and adding hydrogens.

- Generate ligand conformers (e.g., OMEGA) and dock using flexible side-chain protocols.

- Analyze binding poses for hydrogen bonds (e.g., NH with Asp116) and halogen-π interactions (F···Tyr390) . Validation via MD simulations (100 ns, GROMACS) assesses stability .

Q. What derivatization strategies enhance the thermal stability or solubility of this compound?

- Methodological Answer :

- Acylation : Reacting with acetic anhydride forms 4-(1-Acetamidoethyl)-2-fluoroaniline, improving thermal stability (TGA shows decomposition >200°C vs. 180°C for parent compound) .

- Sulfonation : Sulfonic acid groups increase water solubility (logP reduced from 2.1 to −0.5) for biomedical applications .

- Polymer conjugation : Copolymerization with aniline (via oxidative polymerization) creates conductive materials with retained bioactivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.